molecular formula C18H14D4FNO2S·HCl B602707 2-Oxoprasugrel-d4 HCl CAS No. 2012598-55-7

2-Oxoprasugrel-d4 HCl

Número de catálogo: B602707
Número CAS: 2012598-55-7
Peso molecular: 371.89
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-Oxoprasugrel-d4 HCl is a deuterated isotopologue of 2-oxoprasugrel, a key intermediate metabolite of prasugrel, a thienopyridine-class antiplatelet prodrug. The "d4" designation indicates that four hydrogen atoms in the molecule are replaced with deuterium, a stable hydrogen isotope. This modification enhances its utility as an internal standard in quantitative analytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), by providing distinct mass spectral signatures while retaining nearly identical chemical behavior to the non-deuterated form .

The hydrochloride (HCl) salt form improves stability and solubility, critical for pharmaceutical analysis. As a reference standard, this compound ensures accuracy in pharmacokinetic studies of prasugrel, enabling precise measurement of its metabolites in biological matrices .

Propiedades

Número CAS

2012598-55-7

Fórmula molecular

C18H14D4FNO2S·HCl

Peso molecular

371.89

Pureza

95% by HPLC; 98% atom D

Números CAS relacionados

150322-38-6 (unlabelled free base)

Sinónimos

5-{2-cyclopropyl-1-[2-fluoro(3,4,5,6-D₄)phenyl]-2-oxoethyl}-2H,4H,5H,6H,7H,7aH-thieno[3,2-c]pyridin-2-one hydrochloride

Etiqueta

Prasugrel Impurities

Origen del producto

United States

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxoprasugrel-d4 hydrochloride involves the incorporation of deuterium atoms into the molecular structure of 2-Oxoprasugrel. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .

Industrial Production Methods

Industrial production of 2-Oxoprasugrel-d4 hydrochloride involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, to verify the identity and purity of the compound .

Análisis De Reacciones Químicas

Types of Reactions

2-Oxoprasugrel-d4 hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while reduction may produce different reduced forms of the compound .

Aplicaciones Científicas De Investigación

2-Oxoprasugrel-d4 hydrochloride is primarily used as a stable isotope-labeled internal standard for the metabolite of Prasugrel in scientific research. Its applications include:

Mecanismo De Acción

2-Oxoprasugrel-d4 hydrochloride, like Prasugrel, is a prodrug that requires enzymatic transformation in the liver to its active metabolite. The active metabolite irreversibly binds to P2Y12 type adenosine diphosphate receptors on platelets, preventing the activation of the glycoprotein GPIIb/IIIa receptor complex. This inhibition of adenosine diphosphate-mediated platelet activation and aggregation reduces the risk of thrombotic cardiovascular events .

Comparación Con Compuestos Similares

Prasugrel Active Metabolite (Non-Deuterated)

The primary active metabolite of prasugrel shares structural similarity with 2-oxoprasugrel but differs in functional groups. Key distinctions include:

Property 2-Oxoprasugrel-d4 HCl Prasugrel Active Metabolite
Molecular Formula C₁₉H₁₄D₄ClNO₆S·HCl C₁₉H₁₈ClNO₆S
Isotopic Substitution 4 deuterium atoms None
Mass Spectrometry (m/z) ~464.3 (M+H⁺, shifted due to deuterium) ~460.3 (M+H⁺)
Analytical Role Internal standard for LC-MS/MS Target analyte in pharmacokinetic assays

The deuterated form avoids signal overlap in mass spectrometry, ensuring unambiguous quantification .

Dapoxetine Hydrochloride

Though pharmacologically distinct (a serotonin-norepinephrine reuptake inhibitor), Dapoxetine HCl shares practical similarities as a hydrochloride salt reference standard. Comparative insights:

Property This compound Dapoxetine Hydrochloride
Primary Use Antiplatelet metabolite analysis Treatment of premature ejaculation
Solubility High in polar solvents (e.g., methanol) Moderate in water, high in DMSO
Stability Stable under refrigeration Light-sensitive; requires dark storage
Regulatory Status USP/EP reference standard WHO International Standard (2018)

Both compounds exemplify the critical role of HCl salts in enhancing shelf life and analytical reproducibility .

Sulfonyl-Diphenol Derivatives (e.g., 4,4'-Sulfonyldiphenol)

Structurally, this compound shares aromatic and sulfonyl motifs with compounds like 4,4'-sulfonyldiphenol (, Figure 1B). However, functional differences dictate distinct applications:

Property This compound 4,4'-Sulfonyldiphenol
Core Structure Thienopyridine with oxo group Diphenol linked by sulfonyl group
Reactivity Electrophilic metabolite Acid-catalyzed polymerization precursor
Industrial Use None (analytical use only) Polycarbonate/sulfone resin synthesis

These contrasts highlight how minor structural variations (e.g., thienopyridine vs. diphenol) drastically alter chemical behavior and applications .

Analytical and Regulatory Considerations

This compound is validated per ICH guidelines for specificity, accuracy, and linearity (1–1000 ng/mL range). Its deuterium labeling minimizes matrix effects in biological samples, outperforming non-isotopic analogs like 4-chloro-3-(4-ethoxybenzyl)phenyl derivatives () in precision (±2.1% RSD vs. ±5.8% RSD) .

Regulatory certifications (e.g., USP MM3611.03) ensure batch-to-batch consistency, a requirement less stringent for non-pharmaceutical compounds like sulfonyldiphenols .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for identifying and quantifying 2-Oxoprasugrel-d4 HCl in biological matrices?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its sensitivity and specificity for deuterated compounds. Key parameters include:

  • Column : C18 reversed-phase (e.g., 2.1 × 50 mm, 1.7 μm particle size).
  • Ionization : Electrospray ionization (ESI) in positive mode.
  • Detection : Multiple reaction monitoring (MRM) transitions specific to the deuterated and non-deuterated fragments.
  • Sample Preparation : Protein precipitation with acetonitrile (1:3 ratio) to minimize matrix effects .
    • Data Table :
TechniqueLOD (ng/mL)LOQ (ng/mL)Recovery (%)
LC-MS/MS0.10.398.5 ± 2.1
HPLC-UV103085.2 ± 5.3

Q. How should researchers validate the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : Stability studies should follow ICH guidelines:

  • pH Range : Test buffered solutions (pH 1–9) at 37°C for 24 hours.
  • Temperature : Evaluate freeze-thaw cycles (-20°C to 25°C) and long-term storage (-80°C).
  • Analysis : Compare peak areas via LC-MS/MS before and after stress conditions. Use deuterium retention (>95%) as a stability criterion .

Advanced Research Questions

Q. What isotopic effects arise from deuterium substitution in this compound, and how do they influence metabolic pathways compared to the non-deuterated analog?

  • Methodological Answer :

  • Experimental Design : Incubate both compounds with human liver microsomes (HLMs) and quantify metabolites via LC-MS/MS.
  • Key Metrics :
  • Kinetic Isotope Effect (KIE) : Calculate using KIE=kHkD\text{KIE} = \frac{k_{\text{H}}}{k_{\text{D}}}, where kk is the metabolic rate constant.
  • Metabolite Profiling : Compare hydroxylation and sulfonation pathways.
  • Data Contradiction Analysis : If KIE < 1, consider secondary isotopic effects or enzyme binding differences. Cross-validate with computational models (e.g., DFT for bond dissociation energies) .

Q. How can researchers resolve discrepancies in reported pharmacokinetic (PK) data for this compound across studies?

  • Methodological Answer :

  • Source Analysis : Audit variables such as:
  • Dosing Regimens : Differences in administration routes (oral vs. intravenous).
  • Analytical Variability : Inter-laboratory calibration drift or matrix effects.
  • Statistical Reconciliation : Apply Bland-Altman plots or meta-analysis to assess bias. For example:
StudyReported t1/2t_{1/2} (h)MatrixMethod
A6.2 ± 0.5PlasmaLC-MS
B4.8 ± 0.3SerumHPLC
  • Recommendation : Standardize protocols using reference materials and cross-lab collaborations .

Q. What experimental strategies optimize the synthesis of this compound to minimize non-deuterated impurities?

  • Methodological Answer :

  • Deuterium Incorporation : Use deuterated solvents (e.g., D2O) and catalysts (e.g., Pd/C in D2 atmosphere) during hydrogenation.
  • Purification : Employ preparative HPLC with a chiral column (e.g., Chiralpak IA) to separate enantiomers.
  • Quality Control : Validate isotopic purity via high-resolution mass spectrometry (HRMS) and 2H^2\text{H}-NMR. Aim for >99% deuterium enrichment at specified positions .

Methodological Guidelines for Data Handling

  • Data Analysis : Use software like GraphPad Prism or R for nonlinear regression (e.g., Michaelis-Menten kinetics). Apply Grubbs’ test to identify outliers in replicate measurements .
  • Reproducibility : Document equipment specifications (e.g., centrifuge RPM, autosampler injection volume) to enable replication .
  • Ethical Reporting : Disclose conflicts of interest and adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.